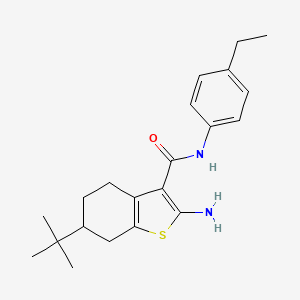

2-amino-6-tert-butyl-N-(4-ethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Description

Properties

IUPAC Name |

2-amino-6-tert-butyl-N-(4-ethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2OS/c1-5-13-6-9-15(10-7-13)23-20(24)18-16-11-8-14(21(2,3)4)12-17(16)25-19(18)22/h6-7,9-10,14H,5,8,11-12,22H2,1-4H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVTWBUFRTNKTKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=C(SC3=C2CCC(C3)C(C)(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-amino-6-tert-butyl-N-(4-ethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₃H₁₈N₂OS

- Molecular Weight : 252.38 g/mol

- IUPAC Name : 2-amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process often begins with the preparation of the benzothiophene core followed by functionalization at the amine and carboxamide positions. The synthesis can be optimized for yield and purity using various techniques such as chromatography.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- Biofilm Formation Inhibition : Studies have shown that related compounds can inhibit biofilm formation in Escherichia coli, suggesting potential applications in treating bacterial infections .

Antitumor Activity

Analogous compounds have been evaluated for their antitumor properties. A structure-activity relationship (SAR) study revealed that modifications at specific positions on the benzothiophene scaffold could enhance cytotoxicity against various cancer cell lines . For example:

- Potent Antitumor Agents : Certain derivatives demonstrated higher potency against human tumor cells compared to standard treatments like etoposide .

The proposed mechanisms for the biological activity of this compound include:

- Inhibition of Enzymatic Activity : Compounds may inhibit topoisomerase II, a key enzyme involved in DNA replication.

- Interference with Cell Signaling Pathways : Some derivatives modulate pathways related to cell proliferation and apoptosis.

Case Studies

Scientific Research Applications

Medicinal Chemistry Applications

This compound has been investigated for its biological activities and therapeutic potential. Key areas of research include:

-

Enzyme Inhibition :

- Studies have shown that derivatives of benzothiophene compounds can act as inhibitors for various enzymes. For example, similar compounds have been tested for their inhibitory effects on α-glucosidase and acetylcholinesterase enzymes, which are relevant in treating conditions like Type 2 diabetes mellitus and Alzheimer's disease .

- Antimicrobial Activity :

- Neuroprotective Effects :

Case Study 1: Enzyme Inhibition

A study focused on the synthesis and screening of various benzothiophene derivatives demonstrated that compounds similar to 2-amino-6-tert-butyl-N-(4-ethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide showed significant inhibition against α-glucosidase. This suggests potential use in managing postprandial hyperglycemia in diabetic patients .

Case Study 2: Antimicrobial Testing

Another investigation evaluated the antimicrobial activity of related compounds against a panel of bacterial pathogens. Results indicated that specific modifications to the benzothiophene structure enhanced antibacterial activity, suggesting a pathway for developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-6-tert-butyl-N-(4-ethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, and how can reaction conditions be optimized?

- Methodology : Begin with a multi-step synthesis involving cyclization of substituted thiophene precursors. Use tert-butyl and ethylphenyl groups as steric and electronic modifiers. Optimize reaction conditions (e.g., temperature, solvent polarity) via Design of Experiments (DoE) to maximize yield. GC/MS or HPLC-PDA can monitor intermediate purity .

Q. How can the compound’s structure be validated using crystallographic techniques?

- Methodology : Employ single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) to resolve bond lengths, angles, and stereochemistry. Use ORTEP-3 for graphical representation of thermal ellipsoids and hydrogen-bonding networks. Cross-validate with spectroscopic data (e.g., NMR, IR) .

Q. What experimental protocols are used to assess its preliminary biological activity?

- Methodology : Conduct in vitro assays (e.g., enzyme inhibition, receptor binding) using standardized protocols. For instance, measure IC₅₀ values via fluorescence polarization or radiometric assays. Include positive controls (e.g., known inhibitors) and statistical validation (ANOVA) to ensure reproducibility .

Advanced Research Questions

Q. How can crystallographic disorder in the tert-butyl group be resolved during structural refinement?

- Methodology : Apply SHELXL’s PART and SUMP instructions to model disordered atoms. Use restraints (e.g., DFIX, SIMU) to maintain chemically reasonable geometries. Validate refinement with R-factor convergence (<5%) and difference density maps. Compare with analogous structures in the Cambridge Structural Database (CSD) .

Q. What strategies address contradictions between computational and experimental spectral data (e.g., NMR chemical shifts)?

- Methodology : Perform DFT calculations (e.g., B3LYP/6-311++G**) to predict NMR shifts. Adjust solvent effects (PCM model) and compare with experimental DMSO-d₆ or CDCl₃ data. Investigate tautomerism or conformational flexibility using variable-temperature NMR .

Q. How can hydrogen-bonding patterns in the crystal lattice influence its physicochemical stability?

- Methodology : Use graph-set analysis (e.g., Etter’s notation) to classify hydrogen bonds (e.g., D(2) motifs). Correlate packing motifs with hygroscopicity or thermal stability (TGA/DSC). Test lattice energy calculations (e.g., PIXEL method) to predict solubility .

Q. What experimental designs are suitable for studying its environmental fate and degradation products?

- Methodology : Simulate abiotic degradation (hydrolysis, photolysis) under controlled pH and UV conditions. Use LC-QTOF-MS to identify transformation products. Apply QSAR models to predict ecotoxicity endpoints (e.g., LC₅₀ for aquatic organisms) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.